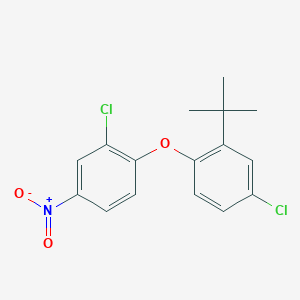
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene is an organic compound that features a complex aromatic structure This compound is characterized by the presence of tert-butyl, chlorophenoxy, chloro, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Etherification: The formation of the phenoxy linkage by reacting the chlorinated nitrobenzene with a tert-butyl-substituted phenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The nitro and chloro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the nitro or chloro groups.
Reduction: Amino derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride
- N-(sec-butyl)-4-(2-tert-butyl-4-chlorophenoxy)-1-butanamine oxalate
- 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine
Uniqueness
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
104167-75-1 |
|---|---|
Molecular Formula |
C16H15Cl2NO3 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
1-(2-tert-butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C16H15Cl2NO3/c1-16(2,3)12-8-10(17)4-6-14(12)22-15-7-5-11(19(20)21)9-13(15)18/h4-9H,1-3H3 |
InChI Key |
PMPGLXLRBYYMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















